molecular formula C17H16N4O5 B11099662 (2E)-1-(2,4-dinitrophenyl)-2-[2-methoxy-3-(prop-2-en-1-yl)benzylidene]hydrazine

(2E)-1-(2,4-dinitrophenyl)-2-[2-methoxy-3-(prop-2-en-1-yl)benzylidene]hydrazine

Cat. No.: B11099662
M. Wt: 356.33 g/mol
InChI Key: WRBWCVNUJXWIKE-WOJGMQOQSA-N
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Description

3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is a hydrazone derivative known for its diverse applications in various fields such as chemistry, biology, and industry. Hydrazones are compounds characterized by the presence of an azomethine group (-NHN=CH-), which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone typically involves the condensation of 3-allyl-2-methoxybenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium under reflux conditions to ensure complete condensation . The reaction yields the hydrazone derivative with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 3-allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone involves its interaction with biological molecules through the azomethine group. This interaction can lead to the inhibition of bacterial growth or the induction of cytotoxic effects in cancer cells. The compound’s ability to form stable complexes with metal ions also underlies its use in sensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-2-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone is unique due to its combination of the allyl, methoxy, and hydrazone groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

N-[(E)-(2-methoxy-3-prop-2-enylphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H16N4O5/c1-3-5-12-6-4-7-13(17(12)26-2)11-18-19-15-9-8-14(20(22)23)10-16(15)21(24)25/h3-4,6-11,19H,1,5H2,2H3/b18-11+

InChI Key

WRBWCVNUJXWIKE-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC=C

Canonical SMILES

COC1=C(C=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC=C

Origin of Product

United States

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